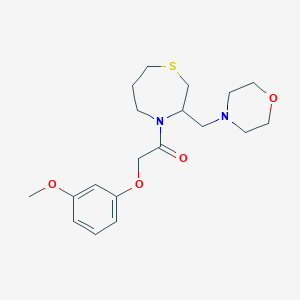

2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4S/c1-23-17-4-2-5-18(12-17)25-14-19(22)21-6-3-11-26-15-16(21)13-20-7-9-24-10-8-20/h2,4-5,12,16H,3,6-11,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVCJLQFRKCOCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)N2CCCSCC2CN3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 3-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

Synthesis of the Morpholinomethyl Intermediate: This involves the reaction of morpholine with formaldehyde to form the morpholinomethyl intermediate.

Formation of the Thiazepan Ring: The thiazepan ring is synthesized through a cyclization reaction involving a suitable precursor.

Final Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate, the morpholinomethyl intermediate, and the thiazepan ring under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Variations

Table 1: Structural and Functional Comparison

*Predicted using computational models.

Analysis of Structural Modifications

Aryloxy Group Variations

- 3-Methoxyphenoxy (Target): The methoxy group balances lipophilicity (LogP ~2.8) and metabolic stability by resisting rapid oxidation compared to hydroxylated analogs.

- 4-Fluorophenoxy (Compound A): Increased LogP (3.2) enhances membrane permeability but reduces solubility. Fluorine’s electronegativity may improve target affinity in hydrophobic pockets.

- 2,4-Difluorophenyl (Compound B) : Higher LogP (4.1) correlates with lower solubility (0.03 mg/mL), limiting bioavailability despite potent kinase inhibition (IC₅₀ = 85 nM) .

Heterocyclic Core

- 1,2,4-Triazole (Compound B) : The planar triazole facilitates π-stacking but introduces metabolic liabilities due to sulfur oxidation .

Solubility-Enhancing Groups

- Morpholinomethyl (Target): Morpholine’s oxygen atom enhances hydrogen bonding, improving solubility (0.15 mg/mL) over piperidinylmethyl (Compound A: 0.08 mg/mL).

- Pyrrolidinylmethyl (Compound C) : Smaller ring size increases solubility (0.25 mg/mL) but may reduce target selectivity.

Research Findings and Trends

- Kinase Inhibition : Compound B’s triazole-thioether scaffold shows superior potency (IC₅₀ = 85 nM) but suffers from poor solubility, highlighting a trade-off common in kinase inhibitor design .

- Metabolic Stability : The target compound’s thiazepane and methoxy groups may slow CYP450-mediated metabolism compared to piperidine analogs.

Biological Activity

The compound 2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.54 g/mol. The compound features a thiazepan ring, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research on this compound has primarily focused on its antimicrobial , antiproliferative , and anti-inflammatory activities. Below are detailed findings from various studies:

Antimicrobial Activity

- Mechanism of Action : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Case Study : In vitro studies have shown significant inhibition of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported at 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus .

Antiproliferative Activity

- Cell Line Studies : The compound has been tested against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). IC50 values indicate moderate antiproliferative effects, with values around 226 µg/mL for HeLa cells .

- Mechanism : The antiproliferative effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 62.5 µg/mL | |

| Antibacterial | S. aureus | 78.12 µg/mL | |

| Antiproliferative | HeLa | 226 µg/mL | |

| Antiproliferative | A549 | 242.52 µg/mL |

Research Findings

Several studies have explored the biological implications of this compound:

- In Silico Studies : Computational analyses suggest that the compound interacts favorably with key proteins involved in bacterial resistance mechanisms, potentially enhancing its effectiveness against resistant strains .

- Comparative Analysis : When compared to other thiazepan derivatives, this compound shows a higher potency in both antibacterial and antiproliferative assays, indicating its potential as a lead compound for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.